molecular formula C43H36Cl2N8O5 B1683896 Bizelesin CAS No. 129655-21-6

Bizelesin

Cat. No. B1683896
M. Wt: 815.7 g/mol
InChI Key: FONKWHRXTPJODV-DNQXCXABSA-N
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Description

Bizelesin is an investigational small molecule that has been used in trials studying the treatment of unspecified adult solid tumors . It is also known as U-77779 or NSC 615291 . Bizelesin is a potent, bifunctional analog of the cyclopropylpyrroloindole antitumor antibiotics CC-1065 and adozelesin .


Molecular Structure Analysis

Bizelesin has a chemical formula of C43H36Cl2N8O5 and an average molecular weight of 815.71 . It belongs to the class of organic compounds known as pyrroloindoles . These are compounds containing a pyrroloindole moiety, which is a tricyclic heterocycle consisting of a pyrrole ring fused to an indole .


Chemical Reactions Analysis

Bizelesin has been found to induce DNA interstrand cross-links (ISC) in the duplex oligomer containing sequences 5′-TAATTA and 5 .


Physical And Chemical Properties Analysis

Bizelesin is a small molecule with a chemical formula of C43H36Cl2N8O5 and an average molecular weight of 815.71 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

DNA Interaction and Adduct Formation

  • Bizelesin is known for forming adducts with DNA, particularly binding to the minor groove and alkylating 3'-adenines on opposite DNA strands. It creates heat-labile damage in genomic DNA and has shown specific patterns of drug-induced damage on simian virus 40 (SV40) DNA (Woynarowski et al., 1995).

Impact on DNA Replication and Cellular Processes

  • Bizelesin impacts DNA replication in cells, inhibiting the initiation of new replicons while having a lesser effect on replicon maturation. It also suppresses the intracellular synthesis of SV40 DNA in virus-infected cells (Woynarowski & Beerman, 1997).

Effects on Specific DNA Sequences

  • The drug exhibits a preference for forming adducts at AT tracts, particularly in regions related to replication, such as in the matrix-associated region and the origin of replication of SV40 DNA. This preference is consistent with bizelesin's potent anti-replicative properties (Woynarowski et al., 1999).

Pharmacokinetics and Stability

  • Bizelesin demonstrates a distinct pharmacokinetic behavior. It is stable in organic solvents but less stable in aqueous solutions. The drug's degradation in different pH conditions and its systemic exposure have been studied in detail, offering insights into its pharmacological profile (Walker et al., 2004).

Mechanisms of Cross-Linking and Alkylation

  • The drug's capability to alkylate guanine and cytosine in DNA has been noted, indicating a covalent immobilization leading to proximity-driven alkylation of these bases. This feature highlights its unique mechanism among DNA cross-linking agents (Sun et al., 1993).

Induction of Specific DNA Structures

  • Bizelesin induces stable regions of Watson-Crick to Hoogsteen base-pairing transitions in DNA, which are significant for understanding its drug-DNA interaction dynamics and the induced DNA conformational changes (Seaman & Hurley, 1993).

Safety And Hazards

Bizelesin has been found to cause dose-limiting toxicity of neutropenia . The risk or severity of methemoglobinemia can be increased when Bizelesin is combined with certain other drugs . More detailed safety data sheets for Bizelesin can be found online .

properties

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156213
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bizelesin

CAS RN

129655-21-6
Record name Bizelesin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bizelesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIZELESIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIZELESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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